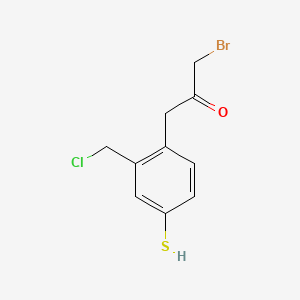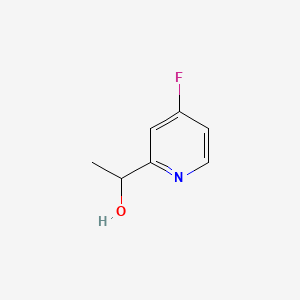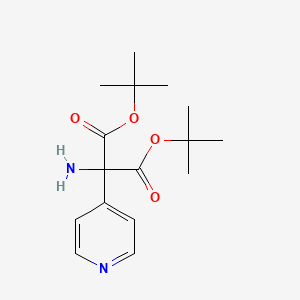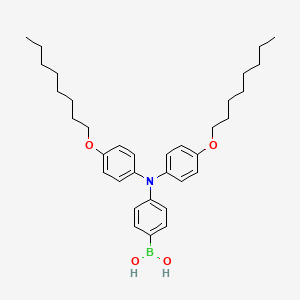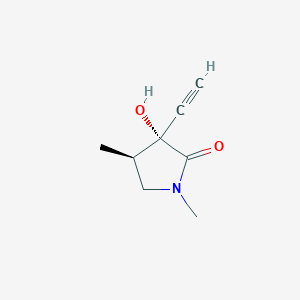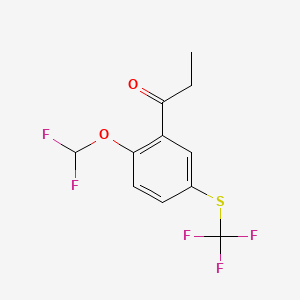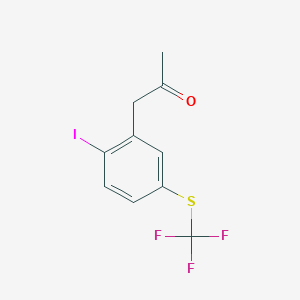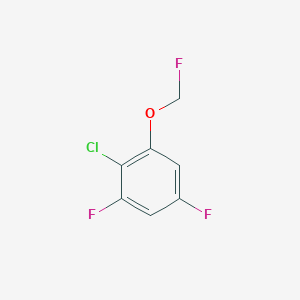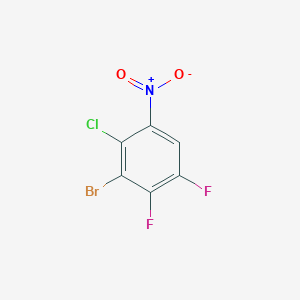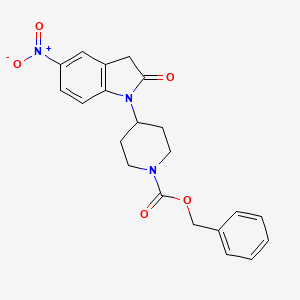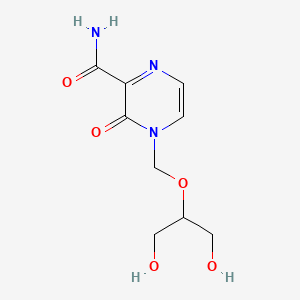
4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide is a chemical compound with a unique structure that includes a pyrazine ring substituted with a carboxamide group and a 1,3-dihydroxypropan-2-yloxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide typically involves the reaction of pyrazine derivatives with appropriate reagents to introduce the desired functional groups. One common method involves the use of 1,3-dihydroxypropan-2-yloxymethyl chloride as a starting material, which reacts with pyrazine-2-carboxamide under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl or aryl ethers.
Applications De Recherche Scientifique
4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral replication by interfering with viral DNA synthesis. The compound’s hydroxyl and carboxamide groups allow it to form hydrogen bonds with target enzymes, thereby inhibiting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ganciclovir: An antiviral compound with a similar structure, used to treat cytomegalovirus infections.
Acyclovir: Another antiviral agent with structural similarities, used to treat herpes simplex virus infections.
Uniqueness
4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its ability to form multiple hydrogen bonds makes it particularly effective in binding to and inhibiting target enzymes, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C9H13N3O5 |
|---|---|
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
4-(1,3-dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide |
InChI |
InChI=1S/C9H13N3O5/c10-8(15)7-9(16)12(2-1-11-7)5-17-6(3-13)4-14/h1-2,6,13-14H,3-5H2,(H2,10,15) |
Clé InChI |
GIGGCWHCLJPFPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)C(=N1)C(=O)N)COC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



